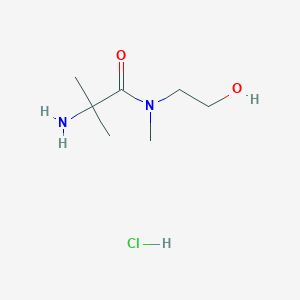
6,8-Dicyano-2-hydroxy (1H)-quinoline
Übersicht
Beschreibung
6,8-Dicyano-2-hydroxy (1H)-quinoline, also known as DCQN, is a quinoline derivative that has been studied extensively for its potential applications in the medical and scientific fields. This versatile compound is a highly reactive, electron-rich heterocyclic compound that has been used as a reagent in various organic transformations. DCQN has been found to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties, as well as potential applications in drug delivery, gene therapy, and cancer therapy.
Wissenschaftliche Forschungsanwendungen
Diuretic Action
- Synthesis and Biological Properties : Research by Ukrainets et al. (2018) on N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides reveals these compounds as potential inhibitors of aldosterone synthase with significant diuretic effects, indicating their potential as leading structures for new diuretics (Ukrainets, Sidorenko, Golik, Chernenok, Grinevich, & Davidenko, 2018).
Antimicrobial and Cytotoxic Agents
- Antimicrobial and Cytotoxic Activities : A study by Farhan & Saour (2017) synthesized nitrogenous heterocyclic compounds linked to amino acid esters or heterocyclic amines, demonstrating potential activity as antimicrobial and cytotoxic agents. These compounds include derivatives of 8-Hydroxyquinoline, indicating a broad spectrum of biological activities (Farhan & Saour, 2017).
Corrosion Inhibition
- Use as Anticorrosive Materials : Quinoline and its derivatives, including those related to 6,8-Dicyano-2-hydroxy (1H)-quinoline, are extensively used as anticorrosive materials. Verma, Quraishi, & Ebenso (2020) reviewed their effectiveness against metallic corrosion, noting their ability to form stable chelating complexes with surface metallic atoms (Verma, Quraishi, & Ebenso, 2020).
Synthesis of Quinoline Alkaloids
- Synthesis of Tricyclic Quinoline Alkaloids : Bar, Parsons, & Thomas (2000) explored the synthesis of tricyclic quinoline alkaloids like araliopsine using 4-hydroxy-1-methyl-2(1H)-quinolone, demonstrating the chemical versatility of quinoline derivatives (Bar, Parsons, & Thomas, 2000).
Antioxidant Activity
- Synthesis and Antioxidant Testing : Research by Cahyana, Andika, & Liandi (2020) involved synthesizing derivatives of 1,8-dioxoacridine and polyhydro-quinoline, testing their antioxidant activity. This demonstrates the potential for quinoline derivatives in antioxidant applications (Cahyana, Andika, & Liandi, 2020).
Diuretic Properties
- Exploring Diuretic Properties : Ukrainets, Golik, Shemchuk, & Kravchenko (2011) synthesized hydroxy- and alkoxyanilides of quinoline carboxylic acids, exploring their potential as diuretics (Ukrainets, Golik, Shemchuk, & Kravchenko, 2011).
Eigenschaften
IUPAC Name |
2-oxo-1H-quinoline-6,8-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5N3O/c12-5-7-3-8-1-2-10(15)14-11(8)9(4-7)6-13/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDMZHCJXZYOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dicyano-2-hydroxy (1H)-quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1455369.png)



![Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine](/img/structure/B1455375.png)



